molecular formula C8H10F2N2O2 B1411746 Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1998216-36-6

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1411746
CAS RN: 1998216-36-6
M. Wt: 204.17 g/mol
InChI Key: POQNVDGRDZJBHC-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H10F2N2O2 . It is a unique chemical that has been used in various research studies .


Physical And Chemical Properties Analysis

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a solid compound . It has a molecular weight of 204.17 g/mol . The compound has a SMILES string of CCOC(C1=NN(C(C(F)F)=C1)C)=O and an InChI of 1S/C8H10F2N2O2/c1-3-14-8(13)5-4-6(7(9)10)12(2)11-5/h4,7H,3H2,1-2H3 .

Scientific Research Applications

Late-Stage Difluoromethylation

Application: This compound is utilized in late-stage difluoromethylation, a process crucial for introducing difluoromethyl groups into complex molecules .

Synthesis of Fungicidal Agents

Application: It serves as a precursor in the synthesis of fungicidally active succinate dehydrogenase inhibitors .

Fluorine-18 Radiolabelling

Application: Potential use in the radiolabelling of biomolecules with fluorine-18 for positron emission tomography (PET) imaging .

Mechanism of Action

Target of Action

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration and energy production.

Mode of Action

The compound acts by inhibiting the activity of succinate dehydrogenase This inhibition disrupts the normal functioning of the citric acid cycle, thereby affecting the energy production in the cells

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle, a crucial biochemical pathway in cells. This cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the process. Disruption of this cycle can lead to a decrease in energy production and can have downstream effects on various cellular processes .

Result of Action

The inhibition of succinate dehydrogenase by Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can lead to a decrease in energy production in cells. This can affect various cellular processes and can lead to cell death, making the compound effective as a fungicide .

Action Environment

The action, efficacy, and stability of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s environmental impact is a significant consideration. A green and cost-competitive route for the production of this compound has been developed, displaying significantly lower environmental impact .

properties

IUPAC Name

ethyl 1-(difluoromethyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQNVDGRDZJBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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